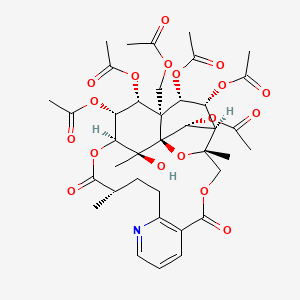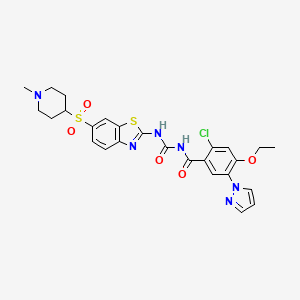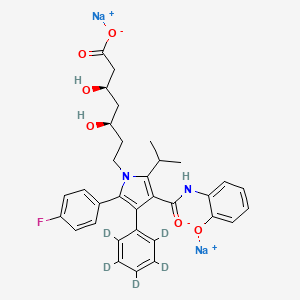
2-Hydroxy Atorvastatin-d5 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Atorvastatin-d5 (disodium) is a deuterated form of 2-Hydroxy Atorvastatin disodium. This compound is primarily used in the study of lipid metabolism and pharmacokinetic profiling. As a deuterated compound, it serves as a stable isotopic tracer in mass spectrometry, aiding in the differentiation between the deuterated and non-deuterated forms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin-d5 (disodium) involves the incorporation of deuterium into the 2-Hydroxy Atorvastatin disodium molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin-d5 (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The production is carried out under controlled environments to prevent contamination and ensure the stability of the compound .
化学反应分析
Types of Reactions: 2-Hydroxy Atorvastatin-d5 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
科学研究应用
2-Hydroxy Atorvastatin-d5 (disodium) has several scientific research applications, including:
Chemistry: Used as a stable isotopic tracer in mass spectrometry to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace the pathways of lipid metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products
作用机制
The mechanism of action of 2-Hydroxy Atorvastatin-d5 (disodium) is similar to that of its non-deuterated counterpart. It acts as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and low-density lipoprotein, thereby lowering lipid levels in the body .
相似化合物的比较
2-Hydroxy Atorvastatin disodium: The non-deuterated form of the compound.
4-Hydroxy Atorvastatin disodium: Another hydroxylated form of Atorvastatin.
Atorvastatin calcium: A commonly used form of Atorvastatin in clinical settings
Uniqueness: 2-Hydroxy Atorvastatin-d5 (disodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracking in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
属性
分子式 |
C33H33FN2Na2O6 |
|---|---|
分子量 |
623.6 g/mol |
IUPAC 名称 |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; |
InChI 键 |
KNVKONHBFPQVPI-SZNAXHTISA-L |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


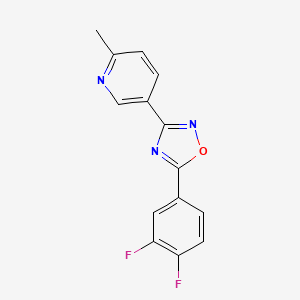
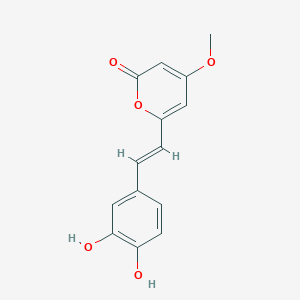
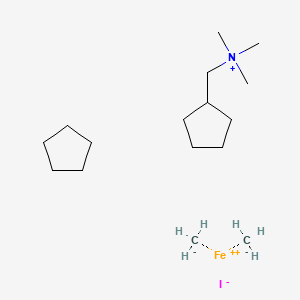

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
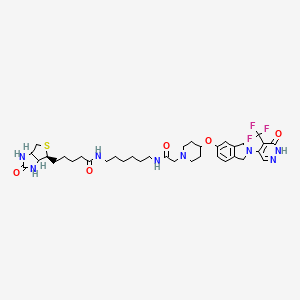

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
